molecular formula C13H23NO3 B2962201 Tert-butyl 3-methyl-4-(oxiran-2-yl)piperidine-1-carboxylate CAS No. 2248299-78-5

Tert-butyl 3-methyl-4-(oxiran-2-yl)piperidine-1-carboxylate

Cat. No.: B2962201
CAS No.: 2248299-78-5
M. Wt: 241.331
InChI Key: YYJICMFTBIUZMO-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-4-(oxiran-2-yl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a tert-butyl ester, a methyl group, and an oxirane (epoxide) ring

Properties

IUPAC Name

tert-butyl 3-methyl-4-(oxiran-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9-7-14(12(15)17-13(2,3)4)6-5-10(9)11-8-16-11/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJICMFTBIUZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C2CO2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-4-(oxiran-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester and the oxirane ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-4-(oxiran-2-yl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The piperidine ring can be reduced under specific conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

Tert-butyl 3-methyl-4-(oxiran-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-4-(oxiran-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The piperidine ring and tert-butyl ester also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-methyl-4-(oxiran-2-yl)piperidine-1-carboxylate is unique due to the presence of both the oxirane ring and the methyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

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